

# "physical and chemical properties of 4-Nitrobenzo[d]thiazol-2-amine"

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## Compound of Interest

Compound Name: 4-Nitrobenzo[d]thiazol-2-amine

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## A Comprehensive Technical Guide to 4-Nitrobenzo[d]thiazol-2-amine

This technical guide provides a detailed overview of the known physical and chemical properties of **4-Nitrobenzo[d]thiazol-2-amine**, a nitroaromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental methodologies, and structural information.

### Chemical and Physical Properties

**4-Nitrobenzo[d]thiazol-2-amine**, with the CAS number 6973-51-9, is a solid compound with a molecular formula of  $C_7H_5N_3O_2S$  and a molecular weight of 195.2 g/mol <sup>[1]</sup> While extensive experimental data for this specific isomer is limited in publicly available literature, its fundamental properties have been reported by chemical suppliers.

Table 1: Physicochemical Properties of **4-Nitrobenzo[d]thiazol-2-amine**

Property	Value	Source(s)
IUPAC Name	4-Nitro-1,3-benzothiazol-2-amine	-
CAS Number	6973-51-9	[1]
Molecular Formula	C7H5N3O2S	[1]
Molecular Weight	195.2 g/mol	[1]
Appearance	Solid	[1]
Purity	97%	[1]

Note: Melting point, boiling point, and pKa data are not readily available in the cited literature for the 4-nitro isomer. Data for the 6-nitro isomer includes a melting point of 247-249 °C, which may differ significantly from the 4-nitro isomer.

#### Inferred Solubility Profile:

Quantitative solubility data for **4-Nitrobenzo[d]thiazol-2-amine** is not extensively reported. However, based on the general characteristics of benzothiazole derivatives, a qualitative solubility profile can be inferred. Benzothiazoles typically exhibit low solubility in water and higher solubility in organic solvents. The presence of the nitro group is expected to decrease its aqueous solubility while potentially enhancing solubility in polar aprotic solvents.

Table 2: Inferred Qualitative Solubility

Solvent	Expected Solubility	Rationale
Water	Low	Generally low aqueous solubility of benzothiazoles.
Dimethyl sulfoxide (DMSO)	Soluble	Aprotic, polar solvent effective for dissolving many heterocyclic compounds.
N,N-Dimethylformamide (DMF)	Soluble	Aprotic, polar solvent, effective for dissolving many poorly soluble compounds.
Methanol/Ethanol	Sparingly to Moderately Soluble	Protic, polar solvents; solubility may be enhanced by heating.
Dichloromethane (DCM)	Sparingly Soluble	Non-polar aprotic solvent.
Hexane	Insoluble	Non-polar solvent.

## Spectral Data

Detailed and verified spectral data for **4-Nitrobenzo[d]thiazol-2-amine** are not widely published. The following represents expected spectral characteristics based on its structure and data from related compounds.

Table 3: Spectral Data Summary

Technique	Data	Source(s)
Mass Spectrometry (MS)	A mass spectrum is available, consistent with a molecular weight of 195.2 g/mol .	-
Infrared (IR) Spectroscopy	Expected characteristic peaks: N-H stretching (approx. 3300-3500 cm <sup>-1</sup> ), C=N stretching (approx. 1640 cm <sup>-1</sup> ), and N-O stretching from the nitro group (asymmetric and symmetric, approx. 1500-1550 cm <sup>-1</sup> and 1300-1350 cm <sup>-1</sup> respectively).	Inferred
<sup>1</sup> H Nuclear Magnetic Resonance (NMR) Spectroscopy	Expected signals: Aromatic protons on the benzothiazole ring system and an exchangeable proton signal for the amine group. The chemical shifts will be influenced by the electron-withdrawing nitro group.	Inferred
<sup>13</sup> C Nuclear Magnetic Resonance (NMR) Spectroscopy	Expected signals: Carbons of the benzothiazole core, with shifts influenced by the nitrogen, sulfur, amino, and nitro substituents.	Inferred

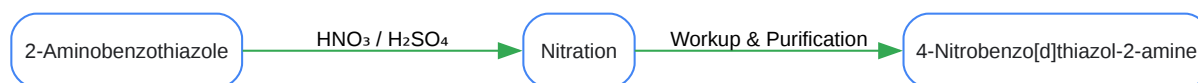
## Experimental Protocols

### Synthesis of 4-Nitrobenzo[d]thiazol-2-amine (General Method)

A specific, detailed experimental protocol for the synthesis of **4-Nitrobenzo[d]thiazol-2-amine** is not readily available in the reviewed literature. However, a general method can be inferred

from the synthesis of its isomer, 6-nitrobenzo[d]thiazol-2-amine, which involves the nitration of 2-aminobenzothiazole.[2]

Reaction Scheme:



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Figure 1: General synthesis workflow for **4-Nitrobenzo[d]thiazol-2-amine**.

Methodology:

- **Dissolution:** 2-Aminobenzothiazole is dissolved in concentrated sulfuric acid at a reduced temperature (typically below 5°C) with vigorous stirring.
- **Nitration:** A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise to the solution, maintaining the low temperature.
- **Reaction:** The reaction mixture is stirred for several hours at a controlled temperature.
- **Quenching:** The reaction mixture is then carefully poured onto crushed ice.
- **Neutralization and Precipitation:** The acidic solution is neutralized, often with an aqueous ammonia solution, until the product precipitates.
- **Isolation and Purification:** The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, is performed to purify the final compound.

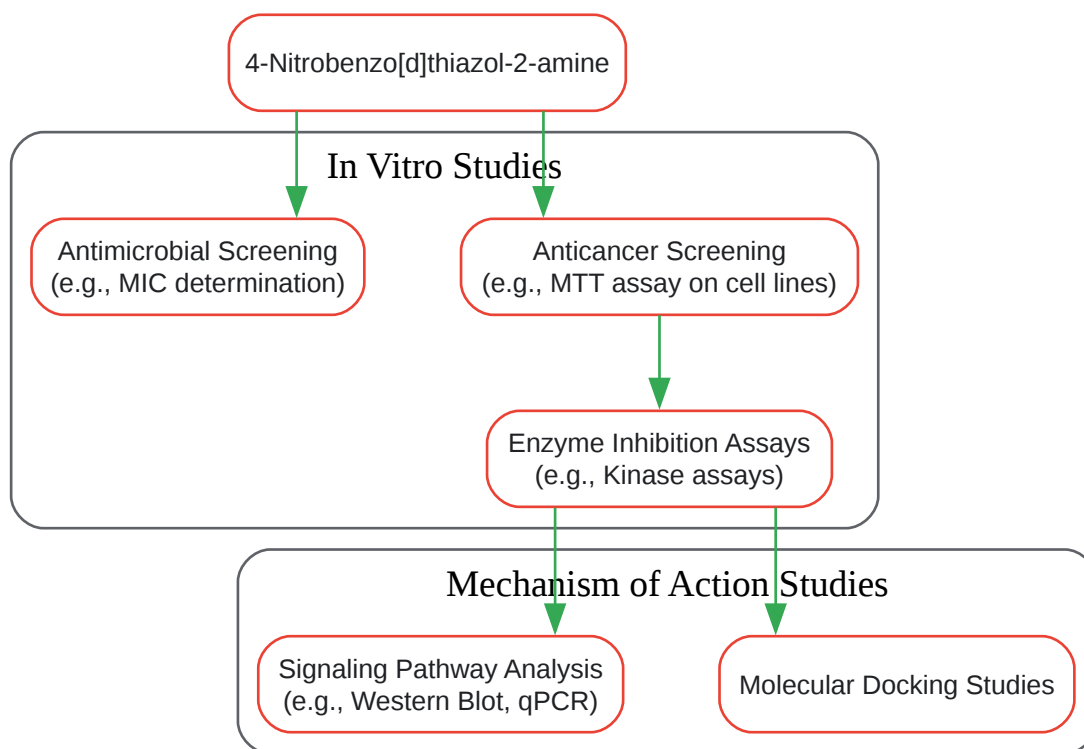
It is important to note that nitration of 2-aminobenzothiazole can potentially yield a mixture of isomers (4-nitro, 5-nitro, 6-nitro, and 7-nitro). Therefore, careful chromatographic separation and purification would be necessary to isolate the desired 4-nitro isomer.

## Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of **4-Nitrobenzo[d]thiazol-2-amine** are not prevalent in the scientific literature. However, the broader class of benzothiazole derivatives is known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Derivatives of benzo[d]thiazol-2-amine have been investigated as potential anticancer agents, with some studies suggesting they may target enzymes such as the Human Epidermal Growth Factor Receptor (HER).[3] Additionally, various substituted benzothiazoles have been synthesized and evaluated for their antibacterial and antifungal activities.[2]

Given the lack of specific data for the 4-nitro isomer, a general workflow for its biological evaluation can be proposed.



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Figure 2: Proposed workflow for the biological evaluation of **4-Nitrobenzo[d]thiazol-2-amine**.

## Conclusion

**4-Nitrobenzo[d]thiazol-2-amine** is a benzothiazole derivative with established basic chemical properties. However, a comprehensive understanding of its physical characteristics, reactivity, and biological activity is hampered by the limited availability of specific experimental data in peer-reviewed literature. This guide consolidates the existing information and provides inferred properties and general experimental approaches based on related compounds. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science. Researchers are encouraged to perform detailed experimental validation of the properties outlined in this document.

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